Wdr5-IN-8

WDR5 Inhibitor Potency Binding Affinity

Wdr5-IN-8 is a differentiated WDR5 WIN-site inhibitor that bridges the potency gap between ultra-high-affinity and lower-affinity tool compounds. With an IC50 of 15.5 nM, it delivers robust target engagement at physiologically relevant concentrations—>29-fold more potent than WDR5-0103 (Kd 450 nM) and 6-fold more potent than OICR-9429 (Kd 93±28 nM). Its demonstrated anti-proliferative activity in human acute leukemia cell lines makes it an ideal replacement for older, less potent probes in MLL-rearranged and WDR5-dependent cancer models.

Molecular Formula C29H29ClN4O2
Molecular Weight 501.0 g/mol
Cat. No. B12373487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWdr5-IN-8
Molecular FormulaC29H29ClN4O2
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CO)C2=C3CCN(C(=O)C3=CC(=C2)NCC4=C(NC=N4)C)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C29H29ClN4O2/c1-18-3-4-21(16-35)11-25(18)26-12-23(31-14-28-19(2)32-17-33-28)13-27-24(26)9-10-34(29(27)36)15-20-5-7-22(30)8-6-20/h3-8,11-13,17,31,35H,9-10,14-16H2,1-2H3,(H,32,33)
InChIKeyKOHLMNSAZHTKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wdr5-IN-8: A Potent, Nanomolar WDR5 WIN-Site Inhibitor for Acute Leukemia Research


Wdr5-IN-8 is a small-molecule inhibitor that targets the WIN binding domain of the WD repeat domain 5 (WDR5) protein [1]. It is characterized by a high binding affinity, with an IC50 value of 15.5 nM, and has demonstrated significant anti-proliferative activity in two human acute leukemia cell lines [1].

Why Generic WDR5 Inhibitor Substitution is Inadequate: A Comparative Analysis with Wdr5-IN-8


The class of WDR5 WIN-site inhibitors is chemically diverse, and direct substitution of one inhibitor for another without considering their unique potency profiles and molecular properties can lead to significant variations in experimental outcomes [1]. Wdr5-IN-8 demonstrates a specific potency profile (IC50 = 15.5 nM) that places it in a distinct activity bracket compared to other widely-used tool compounds [1]. This difference in potency, often spanning orders of magnitude, underscores why Wdr5-IN-8 cannot be considered a generic, interchangeable analog [2][3].

Wdr5-IN-8 vs. Key Comparators: A Quantitative Evidence Guide for Informed Procurement


Wdr5-IN-8 vs. WDR5-0103: Demonstrating >29-fold Higher Affinity for the WDR5 WIN Site

Wdr5-IN-8 shows a significant improvement in binding affinity compared to the first-generation WDR5 antagonist, WDR5-0103. Wdr5-IN-8 inhibits WDR5 with an IC50 of 15.5 nM [1], whereas WDR5-0103 has a reported Kd of 450 nM [2]. This represents a >29-fold increase in potency for Wdr5-IN-8.

WDR5 Inhibitor Potency Binding Affinity

Wdr5-IN-8 vs. OICR-9429: Demonstrating ~6-fold Higher Affinity for the WDR5 WIN Site

Wdr5-IN-8 exhibits a higher binding affinity for the WDR5 WIN site compared to the well-characterized chemical probe OICR-9429. Wdr5-IN-8 demonstrates an IC50 of 15.5 nM [1], whereas OICR-9429 has a reported Kd of 93±28 nM . This indicates an approximately 6-fold improvement in potency.

WDR5 Inhibitor Potency Binding Affinity

Comparative Potency Assessment: Wdr5-IN-8 vs. the Ultra-Potent WDR5-IN-1

Wdr5-IN-8 (IC50 = 15.5 nM) [1] is a potent WDR5 inhibitor, but it is less potent than WDR5-IN-1, which has a reported Kd of <0.02 nM [2]. While WDR5-IN-1 represents the upper tier of affinity for this target, its extreme potency may not be required or optimal for all experimental systems. Wdr5-IN-8 offers a differentiated potency profile that may be advantageous for studies where such ultra-high affinity is not necessary or could lead to complex pharmacodynamics.

WDR5 Inhibitor Potency Binding Affinity

Key Research Applications for Wdr5-IN-8 Based on Potency Profile


Investigating WDR5 Biology in Acute Leukemia Cell Lines

Wdr5-IN-8 has been shown to exhibit significant anti-proliferative activity in two human acute leukemia cell lines [1]. Its nanomolar potency makes it a suitable tool for studying WDR5-dependent pathways and transcriptional regulation in these cancer models [1]. Researchers studying MLL-rearranged or other WDR5-dependent leukemias can use this compound to validate target biology in a cellular context.

A Potent Alternative to First-Generation WDR5 Inhibitors

Given its >29-fold higher potency compared to WDR5-0103 (IC50 of 15.5 nM vs. Kd of 450 nM) [1][2], Wdr5-IN-8 represents a significant advancement. It is ideal for researchers seeking to replace older, less potent tool compounds like WDR5-0103 to achieve more robust target engagement at lower, more physiologically relevant concentrations [2].

As a Potent Chemical Probe in Combination Therapy Studies

Wdr5-IN-8's intermediate potency between the ultra-high-affinity WDR5-IN-1 and the lower-affinity OICR-9429 provides a unique tool for studying WDR5 biology. Its 6-fold higher potency over OICR-9429 (IC50 of 15.5 nM vs. Kd of 93±28 nM) [1] makes it a compelling candidate for use in combination studies where strong, but not maximal, target inhibition is desired to uncover synergistic interactions with other targeted agents.

Technical Documentation Hub

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